Ethyl 3-Amino-5-bromoisonicotinate

概要

説明

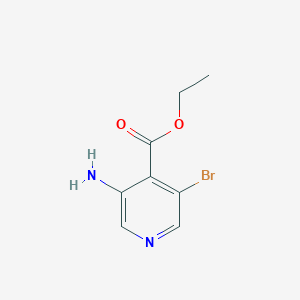

Ethyl 3-Amino-5-bromoisonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . It is a derivative of isonicotinic acid, featuring an amino group at the 3-position and a bromo group at the 5-position on the pyridine ring, with an ethyl ester functional group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Amino-5-bromoisonicotinate typically involves the bromination of ethyl isonicotinate followed by amination. The process can be summarized as follows:

Bromination: Ethyl isonicotinate is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromo group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Large-scale bromination: Using industrial reactors to ensure uniform bromination.

Efficient amination: Employing continuous flow reactors to enhance the efficiency and yield of the amination step.

化学反応の分析

Types of Reactions

Ethyl 3-Amino-5-bromoisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Bromination: Bromine or NBS with catalysts like iron or aluminum chloride.

Amination: Ammonia or amine sources under basic conditions.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of substituted pyridines.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

科学的研究の応用

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Research indicates that compounds related to ethyl 3-amino-5-bromoisonicotinate exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that isonicotinate derivatives can form organometallic complexes that possess antibacterial activity against clinically isolated pathogens .

2.2 Antifungal Properties

The compound has also been evaluated for antifungal activity. It has been reported that isonicotinate derivatives can reduce damage caused by phytopathogenic fungi, making them valuable in agricultural applications as fungicides .

2.3 Anti-cancer Potential

This compound and its derivatives have been investigated for their anti-cancer properties. Organotin isonicotinate derivatives are particularly noted for their role in developing antiproliferative drugs, which inhibit the proliferation of vascular smooth muscle cells and are used in drug-eluting stents . The binding affinity of these compounds to various cancer-related proteins suggests potential therapeutic applications.

Agricultural Applications

3.1 Plant Growth Regulators

Compounds similar to this compound have been utilized as plant growth regulators. Their ability to modulate plant growth responses makes them suitable candidates for enhancing crop yield and resilience against diseases .

3.2 Pest Control

The antifungal properties of these compounds also extend to pest control, where they can be used to protect crops from fungal infections, thereby improving agricultural productivity .

Case Study 1: Antimicrobial Efficacy

In a study published by Mahadevaiah et al., the antimicrobial efficacy of this compound was assessed against several bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent in pharmaceuticals .

Case Study 2: Antifungal Activity

Research conducted by Huras et al. demonstrated that isonicotinate derivatives could effectively inhibit the growth of specific phytopathogenic fungi, showcasing their utility in agricultural settings as eco-friendly fungicides .

Case Study 3: Anti-cancer Applications

Liu et al. explored the anti-cancer properties of organometallic complexes derived from isonicotinates, revealing promising results in inhibiting cancer cell proliferation and suggesting further investigation into their mechanism of action .

作用機序

The mechanism of action of Ethyl 3-Amino-5-bromoisonicotinate involves its interaction with biological targets such as enzymes and receptors. The amino and bromo groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through molecular interactions that alter cellular processes .

類似化合物との比較

Similar Compounds

Ethyl 3-Aminoisonicotinate: Lacks the bromo group, making it less reactive in certain substitution reactions.

Ethyl 5-Bromoisonicotinate: Lacks the amino group, reducing its potential for forming hydrogen bonds and interacting with biological targets.

Uniqueness

Ethyl 3-Amino-5-bromoisonicotinate is unique due to the presence of both amino and bromo groups, which enhance its reactivity and potential for diverse chemical transformations and biological interactions .

生物活性

Ethyl 3-amino-5-bromoisonicotinate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including antimicrobial activity and its role in organic synthesis.

This compound has the molecular formula C8H9BrN2O2. It can be synthesized via various methods, including the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds essential for creating complex organic structures. The compound is typically obtained by reacting 3-bromoisonicotinic acid with ethylamine under controlled conditions, resulting in a product that retains the biological activity associated with isonicotinic derivatives.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily through its interactions with enzymes and cellular pathways. Below are key aspects of its biological activity:

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against different bacterial strains range from 15.62 to 250 μg/mL, indicating varying levels of efficacy depending on the specific organism tested .

- Antibiofilm Activity : The compound has demonstrated the ability to inhibit biofilm formation, which is crucial for preventing chronic infections associated with bacterial colonization .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15.62 | High |

| E. coli | 50 | Moderate |

| Listeria monocytogenes | 125 | Moderate |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins within microbial cells. This interaction can inhibit essential metabolic pathways, leading to bacterial cell death or growth inhibition.

- Enzyme Interaction : The compound may inhibit enzymes involved in cell wall synthesis or other critical metabolic processes .

Case Studies and Research Findings

Several studies have investigated the potential applications of this compound in drug development and organic synthesis:

- Antibacterial Studies : In vitro studies have shown that derivatives of this compound exhibit significant antibacterial effects against both ATCC and wild strains of bacteria, supporting its potential as a lead compound for developing new antibiotics .

- Organic Synthesis Applications : The compound plays a crucial role in cross-coupling reactions, facilitating the synthesis of complex organic molecules that are valuable in pharmaceutical chemistry . This includes its application in synthesizing β-fluoro-α,β-unsaturated esters through Suzuki-Miyaura coupling reactions.

Safety and Toxicology

While this compound shows promising biological activity, safety assessments indicate potential hazards. It may cause skin irritation and respiratory issues upon exposure . Therefore, proper handling procedures should be observed during laboratory use.

特性

IUPAC Name |

ethyl 3-amino-5-bromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXGHCFJEVUZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901201424 | |

| Record name | 4-Pyridinecarboxylic acid, 3-amino-5-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-56-0 | |

| Record name | 4-Pyridinecarboxylic acid, 3-amino-5-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 3-amino-5-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。